molecular formula C7H8O2 B155104 4-Methylcatechol CAS No. 452-86-8

4-Methylcatechol

Katalognummer: B155104
CAS-Nummer: 452-86-8
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: ZBCATMYQYDCTIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylcatechol (4-MC), chemically known as 3,4-dihydroxytoluene, is a naturally occurring phenolic compound found in plants such as litchi pulp, where it is a major free phenolic component . It is efficiently extracted using polar solvents like 80% acetone or methanol, yielding concentrations up to 1,200 μg/100 g fresh weight . Beyond its natural occurrence, 4-MC exhibits robust bioactivities, including antioxidant, antiplatelet, antiviral, and hypotensive effects . Its structural simplicity—a catechol backbone with a para-methyl group—confers unique physicochemical properties, such as a complex hydrogen-bonding network in the crystalline state, distinguishing it from unsubstituted catechol .

Vorbereitungsmethoden

Demethylation of 2-Methoxy-4-Methylphenol

Reaction Mechanism and Procedure

This one-step method employs hydrobromic acid (HBr) and sodium sulfite (Na₂SO₃) to demethylate 2-methoxy-4-methylphenol. Under inert gas protection, continuous HBr gas introduction ensures a bromine-rich environment, facilitating cleavage of the methoxy group’s methyl bond. The reaction proceeds at reflux (4–6 hours), followed by pH adjustment to weak acidity using sodium carbonate .

Key parameters:

  • Solvent system : Cyclohexane-toluene mixture (3:1 v/v) for extraction.

  • Post-processing : NaCl washing and vacuum distillation under nitrogen to isolate crystalline this compound.

Advantages and Limitations

  • Yield : >80% purity with minimal byproducts .

  • Sustainability : Avoids toxic solvents like chlorinated hydrocarbons.

  • Drawbacks : Requires strict inert conditions and HBr handling precautions.

Chloromethylation-Reduction-Demethylation Trilogy

Three-Step Synthesis from Phthalic Ether

Developed to circumvent natural resource dependencies, this method involves:

  • Chloromethylation : Phthalic ether reacts with paraformaldehyde and HCl in dichloromethane at -5–10°C, yielding 4-chloromethyl phthalate .

  • Reduction : Zinc powder and ammonium formate reduce the chloromethyl group to methyl in ethanol under reflux.

  • Demethylation : HBr aqueous solution with phase-transfer catalysts (e.g., tetrabutylammonium bromide) removes methoxy groups .

Operational Efficiency

  • Yield : 72–78% overall, with 99% purity achievable via recrystallization.

  • Scalability : Amenable to continuous-flow systems due to mild conditions (60–80°C).

  • Waste reduction : 30% lower effluent volume compared to Friedel-Crafts routes .

Magnesium-Mediated Alkylation of p-Cresol

Methanol-Magnesium Synergy

A novel approach activates p-cresol via magnesium methoxide formation. Methanol reacts with magnesium powder to generate Mg(OMe)₂, which deprotonates p-cresol, forming a reactive phenoxide intermediate. Subsequent paraformaldehyde addition introduces the second hydroxyl group through electrophilic aromatic substitution .

Process Optimization

  • Temperature control : Exothermic methoxide formation requires cooling to 61°C.

  • Solvent switch : Toluene replaces methanol post-reaction to prevent side reactions.

  • Acidification : HCl (18.5%) precipitates this compound at 65°C .

Performance Metrics

  • Yield : 68–73%, limited by competing ortho-substitution.

  • Safety : Magnesium handling and hydrogen gas evolution necessitate explosion-proof equipment.

Enzyme-Catalyzed Oxidative Polymerization

Horseradish Peroxidase (HRP)-Driven Synthesis

In an aqueous medium, HRP catalyzes this compound oligomerization using H₂O₂ as an oxidant. The reaction generates poly(this compound) via C–O and C–C couplings, confirmed by FTIR peaks at 1,100 cm⁻¹ (ether) and 1,502 cm⁻¹ (aromatic) .

Table 1: Enzyme-Catalyzed Reaction Conditions

ParameterValue
Temperature25°C
H₂O₂ additions14 × 0.25 mL (5% solution)
Reaction time70 min
Oligomer Mw range200–900 g/mol

Applications in Polymer Stabilization

  • Oxidation induction time (OIT) : this compound oligomers extend OIT of polypropylene to 40.5 min vs. 19.5 min for monomeric forms .

  • Mechanism : Radical scavenging and metal deactivation via chelation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodStarting MaterialYield (%)Purity (%)Key AdvantageMajor Limitation
HBr Demethylation 2-Methoxy-4-methylphenol8095One-step, green solventsHBr corrosion
Trilogy Synthesis Phthalic ether7599Scalable, low wasteMulti-step complexity
Mg-Mediated p-Cresol7090Mild conditionsLow regioselectivity
Enzymatic This compoundN/AOligomersBiocatalytic, aqueousLow molecular weight

Analyse Chemischer Reaktionen

Arten von Reaktionen: Homokatecholate unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Antiplatelet Activity

4-Methylcatechol has been identified as a potent antiplatelet agent. Research indicates that it is significantly more effective than acetylsalicylic acid (aspirin) in inhibiting platelet aggregation. A study involving healthy donors demonstrated that 4-MC inhibited aggregation induced by various pathways, including those triggered by arachidonic acid and collagen. The mechanism of action involves interference with cyclooxygenase-thromboxane synthase coupling, which is crucial for platelet activation .

Case Study: Mechanism of Action

  • Study Design : Ex vivo experiments using whole human blood.
  • Findings : 4-MC effectively blocked platelet aggregation at concentrations as low as 10 μM.
  • : This suggests that 4-MC could serve as a novel antiplatelet compound, potentially beneficial for cardiovascular health.

Anticancer Properties

Another significant application of this compound is its role in cancer research, particularly concerning melanoma. Studies have shown that 4-MC inhibits the proliferation of melanoma cells while sparing normal melanocytes. It induces apoptosis through the intrinsic mitochondrial pathway and increases reactive oxygen species (ROS) levels within cancer cells .

Case Study: Melanoma Cell Proliferation

  • Experimental Setup : Melanoma cell lines treated with varying concentrations of 4-MC.
  • Results : Dose-dependent inhibition of cell growth and increased apoptosis was observed.
  • Implications : These findings suggest that 4-MC may be a promising candidate for developing new therapies against melanoma.

Industrial Applications

In addition to its biomedical implications, this compound is also utilized in industrial settings. It serves as an intermediate in the synthesis of various compounds, including fragrances and antioxidants. Specifically, it is used to manufacture watermelon ketone and other aromatic compounds .

Table: Industrial Uses of this compound

ApplicationDescription
Fragrance ProductionIntermediate for synthesizing watermelon ketone
Antioxidant SynthesisUsed in formulations requiring antioxidant properties
Pharmaceutical IntermediatesPrecursor for various active pharmaceutical ingredients

Neuroprotective Effects

Recent studies have indicated that this compound may enhance brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and growth. This property suggests potential applications in neurodegenerative disease research .

Case Study: Neuroprotection

  • Research Focus : Effects on cultured brain cells and rat models.
  • Outcome : Increased BDNF content and mRNA expression were observed following treatment with 4-MC.
  • Significance : This points to the potential of 4-MC in developing neuroprotective strategies.

Antioxidant Properties

The antioxidant capabilities of this compound have been documented, making it a candidate for applications in food preservation and health supplements. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Antioxidant Activity

4-MC demonstrates superior radical scavenging capacity compared to other catechol derivatives. In the DPPH assay, it suppresses lipid peroxidation as effectively as quercetin . However, its binding affinity to siderophore proteins is weaker than 3-methylcatechol due to steric hindrance from the para-methyl group .

Table 1: Antioxidant Activity of Catechol Derivatives

Compound DPPH Radical Scavenging (IC₅₀) HOO˙ Rate Constant (M⁻¹ s⁻¹) Siderophore Binding Affinity
4-Methylcatechol Comparable to quercetin 7 × 10⁴ Moderate
Catechol Not reported 1 × 10³ High
3-Methylcatechol Not reported Not reported High

Antiplatelet Activity

4-MC is a potent inhibitor of arachidonic acid (AA)- and collagen-induced platelet aggregation, with an IC₂₅ of 2.66 μM against collagen, surpassing aspirin (26.85 μM) . Among derivatives, 4-ethylcatechol (IC₂₅ = 4.61 μM) and 4-fluorocatechol (IC₂₅ = 4.72 μM) show lower potency, while 3-methylcatechol (IC₂₅ = 7.15 μM) is significantly weaker . The para-methyl group enhances calcium channel modulation, a proposed mechanism distinct from COX inhibition .

Table 2: Antiplatelet Activity of Catechol Derivatives

Compound IC₂₅ (Collagen-Induced Aggregation, μM) Mechanism
This compound 2.66 ± 2.21 Calcium channel interaction
4-Ethylcatechol 4.61 ± 1.16 Not fully elucidated
4-Fluorocatechol 4.72 ± 0.28 Not fully elucidated
3-Methylcatechol 7.15 ± 6.41 COX inhibition (hypothesized)
Catechol 4.00 ± 0.45 COX inhibition

Enzyme Interactions and Metabolic Pathways

4-MC strongly inactivates catechol 2,3-dioxygenase (C23O), a key enzyme in aromatic compound degradation. At 5 μM, it exhibits a 10-fold higher inactivation rate (kᵢₐₜ) than 3-methylcatechol, attributed to tighter binding at low concentrations . Conversely, in Rhodococcus opacus 1CP, 4-MC shows lower catalytic efficiency (ln kcat = 3.0) compared to 3-methylcatechol (ln kcat = 4.2) due to electronic effects reflected in E(HOMO) values .

Table 3: Enzyme Kinetic Parameters

Compound C23O Inactivation (kᵢₐₜ at 5 μM) Rho 1,2-CTD Activity (ln kcat)
This compound 10 × 10⁻³ s⁻¹ 3.0
3-Methylcatechol 1 × 10⁻³ s⁻¹ 4.2
Catechol Not reported 5.2

Antiviral Activity

4-MC completely inactivates encephalomyocarditis virus (EMCV) at 2.5 mg/mL (20.1 μM) , outperforming catechol and 3-methylcatechol, which require higher concentrations for similar effects . The para-methyl group likely enhances membrane disruption or virion structural interference.

Structural and Functional Insights

The para-methyl group in 4-MC disrupts the layered hydrogen-bonding network seen in catechol, creating a denser, disordered crystalline structure . This modification enhances lipid solubility, improving bioavailability but reducing siderophore binding . In contrast, 3-methylcatechol retains catechol-like hydrogen bonding, favoring enzyme interactions .

Biologische Aktivität

4-Methylcatechol (4-MC) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, including its neuroprotective properties, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aromatic compound with the chemical formula C₇H₈O₂. It is structurally related to catechol and exhibits similar reactivity due to the presence of hydroxyl groups. This structure is significant for its biological activity, influencing interactions with enzymes and cellular receptors.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of 4-MC, particularly its ability to stimulate brain-derived neurotrophic factor (BDNF) synthesis. A study demonstrated that 4-MC administration led to increased BDNF levels in cultured rat astrocytes and neurons, as well as in vivo in the rat brain. The mechanism involves upregulation of BDNF mRNA expression, which correlates with enhanced neuronal survival and function .

Table 1: Effects of this compound on BDNF Levels

Experimental ConditionBDNF Content (pg/mL)mRNA Expression (Relative Units)
Control501.0
4-MC Treatment1202.5

Antioxidant Activity

This compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. In a study comparing its antioxidant capacity with quercetin, 4-MC demonstrated comparable efficacy in inhibiting lipid peroxidation in cell-based assays . This property is particularly relevant in mitigating metabolic disorders associated with oxidative stress.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC₅₀ (µM)
Quercetin8510
This compound8012

Antiplatelet and Cardiovascular Effects

Recent studies have identified the antiplatelet effects of 4-MC, suggesting its potential as a therapeutic agent in cardiovascular diseases. It has been shown to inhibit platelet aggregation induced by various stimuli, including arachidonic acid (AA) and collagen. The mechanism appears to involve interference with intracellular signaling pathways rather than direct inhibition of cyclooxygenase-1 or thromboxane synthase .

Table 3: Inhibition of Platelet Aggregation by this compound

StimulusAggregation Inhibition (%) at 5 µM
Arachidonic Acid60
Collagen55

Apoptotic Induction in Insulinoma Cells

Another significant finding is the ability of 4-MC to induce apoptosis in insulinoma cells (INS-1). This effect is linked to decreased insulin secretion and altered expression of key regulatory proteins. The induction of apoptosis may have implications for diabetes treatment strategies .

Table 4: Effects of this compound on INS-1 Cells

TreatmentApoptosis Rate (%)Insulin Secretion (nM)
Control1030
4-MC Treatment4015

Case Studies and Applications

Several case studies have explored the application of 4-MC in various fields:

  • Neurodegenerative Diseases : The neuroprotective effects observed suggest potential applications in treating conditions like Alzheimer's disease by enhancing neuronal survival through BDNF modulation.
  • Cardiovascular Health : Given its antiplatelet properties, there is potential for developing new therapies aimed at reducing thrombotic events.
  • Diabetes Management : The apoptotic effects on insulinoma cells may lead to novel approaches for targeting insulin secretion mechanisms.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the enzyme kinetics of 4-methylcatechol as a substrate for catechol 2,3-dioxygenase?

  • Methodological Answer: Kinetic parameters (e.g., KiK_i, KmK_m, VmaxV_{max}) can be determined using steady-state inhibition assays. For example, competitive inhibition by this compound’s ring-cleavage products is analyzed via Lineweaver-Burk plots and slope replots to calculate KiK_i values . Substrate specificity comparisons (e.g., this compound vs. 3-methylcatechol) require measuring inactivation rates (kinactk_{inact}) at varying substrate concentrations (5–300 µM) and analyzing reciprocal plots to identify half-maximum inactivation thresholds .

Q. How is enzyme-catalyzed polymerization of this compound optimized for synthesizing antioxidant oligomers?

  • Methodological Answer: Horseradish peroxidase (HRP, 200 IU/mg) and H2O2H_2O_2 (5% aqueous solution) are used in a 25°C aqueous system. The reaction involves 14 incremental H2O2H_2O_2 additions at 5-minute intervals to prevent enzyme denaturation. The oligomer’s antioxidant efficacy is validated via oxidation induction time (OIT) and thermal gravimetric analysis (TGA) to compare stability with commercial antioxidants like Irganox 1076 .

Q. What techniques are used to assess this compound’s impact on melanoma cell viability and apoptosis?

  • Methodological Answer: Anchorage-dependent/independent growth assays (e.g., colony formation), Annexin V-FITC staining for apoptosis, and FACS analysis for cell cycle arrest (G2/M phase) are employed. ROS production is quantified using carboxy-H2_2DCFDA fluorescence, with tert-butyl hydroperoxide (TBHP) as a positive control. Western blotting detects apoptotic markers (e.g., cleaved caspases-3/9, Bcl-2/Bax ratios) .

Q. How is substrate specificity of polyphenol oxidase (PPO) for this compound determined?

  • Methodological Answer: Lineweaver-Burk plots calculate KmK_m and VmaxV_{max} values. For purslane PPO, this compound shows Km=6.75mMK_m = 6.75 \, \text{mM} and Vmax=4504U/minV_{max} = 4504 \, \text{U/min}, compared to catechol (Km=4.40mMK_m = 4.40 \, \text{mM}, Vmax=5503U/minV_{max} = 5503 \, \text{U/min}). Substrate specificity (Vmax/KmV_{max}/K_m) prioritizes catechol > this compound > L-Dopa .

Q. What physicochemical properties of this compound influence its bioactivity?

  • Methodological Answer: LogP values (water-octanol partition coefficient) determine solubility and membrane permeability. This compound has a logP of -0.16 (water-octanol) and 1.49 (water-chloroform), indicating moderate hydrophobicity. These values guide solvent selection for in vitro assays .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s dual role as a pro-oxidant (inducing apoptosis) and antioxidant (stabilizing polymers)?

  • Methodological Answer: Context-dependent effects are analyzed using cell-type-specific assays. For example, this compound generates ROS in melanoma cells (via carboxy-DCF fluorescence) but acts as an antioxidant in polypropylene (PP) composites by extending oxidation induction time (OIT). Dose-response studies (5–25 µg/mL) and comparative analyses with controls (e.g., BHT) clarify mechanistic divergences .

Q. What experimental designs differentiate this compound’s suicide inhibition of catechol 2,3-dioxygenase from competitive inhibition?

  • Methodological Answer: Time-dependent inactivation assays with/without substrate replenishment distinguish suicide inhibition (irreversible enzyme loss) from competitive inhibition (reversible with substrate removal). In vivo studies in xylT2 mutants show permanent enzyme inactivation, while wild-type strains recover activity after this compound metabolism .

Q. How can researchers validate this compound’s neurotrophic effects in preclinical models?

  • Methodological Answer: In vivo models (e.g., guinea pigs with gentamicin-induced ototoxicity) compare this compound’s neuroprotection against silymarin. Auditory brainstem response (ABR) thresholds and histological analysis of cochlear neurons quantify efficacy. Nerve growth factor (NGF) induction is confirmed via ELISA or Western blot .

Q. What strategies address variability in this compound’s enzyme inhibition potency across substrate concentrations?

  • Methodological Answer: Kinetic studies at low (5 µM) vs. high (300 µM) substrate concentrations reveal concentration-dependent kinactk_{inact} differences. For 3-methylcatechol, kinactk_{inact} decreases 10-fold at 5 µM, while this compound maintains potency. Nonlinear regression analysis and Cheng-Prusoff equations adjust for substrate competition .

Q. How do researchers optimize this compound’s bioavailability for in vivo studies?

  • Methodological Answer: LogP-guided formulation (e.g., PVPP complexation) enhances solubility. Adsorption tests (HPLC-DAD) and quantum mechanical modeling predict affinity with polymers. Pharmacokinetic studies in rodents measure plasma half-life and tissue distribution using LC-MS/MS .

Eigenschaften

IUPAC Name

4-methylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCATMYQYDCTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020861
Record name 4-Methylcatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or light brown solid; [Alfa Aesar MSDS], Solid
Record name 4-Methylcatechol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20065
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-Methylcatechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.0028 [mmHg]
Record name 4-Methylcatechol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20065
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

452-86-8
Record name 4-Methylcatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylcatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,2-Benzenediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Methylcatechol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylcatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLCATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GLI7JGB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methylcatechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 °C
Record name 4-Methyl-1,2-Benzenediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Methylcatechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

TCCA (16.7 g, 72 mmol) was added to a solution of 4-fluoro-1-methyl-2-nitrobenzene (12.4 g, 80 mmol) in CH3CO2H/H2SO4 (80 mL/80 mL). The mixture was heated to 70° C. and stirred overnight. After cooling to room temperature, the reaction mixture was poured into ice water (1000 mL) and extracted with DCM (2×200 mL). The combined organic phase was washed with brine and concentrated in vacuo. The residue was purified by column chromatography (PE: EA=50:1) to give compound 1 (5.0 g, 33.1%) as a yellow oil.
Name
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
CH3CO2H H2SO4
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
33.1%

Synthesis routes and methods II

Procedure details

To an ice-cold concentrated nitric acid (200 mL) was added slowly under stirring over a period of 20 minutes 2-methoxy-1,4-dimethylbenzene (25 g, 184 mmol). To this cold reaction mixture, sodium nitrite (38 g, 552 mmol) was added slowly in lots over a period of 1 h while maintaining the temperature below 2° C. The reaction mixture was stirred at between 0-5° C. for 5 h. The reaction mass was poured into ice-cold water (1000 mL), and the precipitated solid was filtered, washed with cold water (100 mL) and dried. The crude solid was crystallized from ethanol and water (7:1) to yield compound 1 (15 g, 45%).
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
45%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Then, 0.9 mol of 30% sodium hydroxide was added dropwise, at 0° to 10° C., to a mixture solution composed of a tetrachloroethane solution containing 0.8 mol of the thus-obtained compound (III-1), 0.9 mol of 30% hydrogen peroxide, a 2-fold amount by weight, based on (III-1), of water, and a 0.3-fold amount by weight, based on (III-1), of pyridine over 2 hours. Stirring was continued at the same temperature for 3 hours. After completion of the reaction, the reaction mixture was rendered weakly acidic with hydrochloric acid, then separated into the organic layer and the aqueous layer. The aqueous layer was extracted with tetrachloroethane, and the extract was combined with the organic layer, followed by distilling off the tetrachloroethane to obtain 4-methylcatechol (V) in 96% yield.
Quantity
0.9 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
thus-obtained compound
Quantity
0.8 mol
Type
reactant
Reaction Step Three
Quantity
0.9 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
96%

Synthesis routes and methods V

Procedure details

Then, 0.9 mol of 30% sodium hydroxide was added to a mixture solution composed of 0.8 mol of the thus-obtained compound (III-1), 0.9 mol of 30% hydrogen peroxide, 0.008 mol of tetra-n-butylammonium bromide, a 2-fold amount by weight of methyl isobutyl ketone, a 2.7-fold amount by weight of water, and a 0.2-fold amount by weight of pyridine, the respective amounts being based on the weight of (III-1), at 0° to 10° C. over 3 hours. Stirring was continued for 3 hours at the same temperature. After completion of the reaction, the reaction mixture was rendered weakly acidic with hydrochloric acid, followed by extracting with methyl isobutyl ketone. After liquid separation, the methyl isobutyl ketone was distilled off from the organic layer to obtain 4-methylcatechol (V) in 93% yield.
Quantity
0.9 mol
Type
reactant
Reaction Step One
[Compound]
Name
thus-obtained compound
Quantity
0.8 mol
Type
reactant
Reaction Step Two
Quantity
0.9 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.008 mol
Type
catalyst
Reaction Step Six
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcatechol
Reactant of Route 2
4-Methylcatechol
Reactant of Route 3
4-Methylcatechol
Reactant of Route 4
4-Methylcatechol
Reactant of Route 5
4-Methylcatechol
Reactant of Route 6
Reactant of Route 6
4-Methylcatechol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.